2-methyl-1{H}-benzimidazol-4-amine
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Overview
Description
2-methyl-1{H}-benzimidazol-4-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including 2-methyl-1{H}-benzimidazol-4-amine, typically involves the condensation of o-phenylenediamine with various aldehydes. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another method involves the use of carbondisulphide in an alkaline alcoholic solution . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1{H}-benzimidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-methyl-1{H}-benzimidazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-1{H}-benzimidazol-4-amine involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound with a similar structure but without the methyl and amine substituents.
2-methyl-1H-benzimidazole: Similar structure but lacks the amine group at the 4-position.
4-aminobenzimidazole: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
2-methyl-1{H}-benzimidazol-4-amine is unique due to the presence of both the methyl group at the 2-position and the amine group at the 4-position. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;;/h2-4H,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYROLGKZGDEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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